Phosphinic acid, methyl(4-nitrophenyl)-
Description
Phosphinic acid, methyl(4-nitrophenyl)-, is an organophosphorus compound characterized by a phosphinic acid (H$2$PO$2$) backbone substituted with a methyl group and a 4-nitrophenyl group. The 4-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro group, influencing the compound's acidity, stability, and reactivity . These compounds are typically synthesized via esterification or alkylation routes, as seen in industrial-scale hydrolysis of P$4$ or reactions with orthocarbonyl compounds .
Properties
CAS No. |
81349-02-2 |
|---|---|
Molecular Formula |
C7H8NO4P |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
InChI Key |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Transesterification of Bis-(4-Nitrophenyl) Methylphosphonate
Reaction Mechanism and General Procedure
The most widely reported method involves transesterification of bis-(4-nitrophenyl) methylphosphonate (2 ) with alcohols in the presence of 1,8-diazabicycloundec-7-ene (DBU). This base-catalyzed reaction displaces one 4-nitrophenoxy group, yielding monoester derivatives. For example, reaction with 2-fluoroethanol produces O-(2-fluoroethyl)-O-(4-nitrophenyl) methylphosphonate (1 ) in near-quantitative yields.
Key Steps:
Optimization and Yields
- Solvent : Anhydrous acetonitrile or dichloromethane ensures reaction homogeneity.
- Temperature : Room temperature (25°C) suffices for complete conversion within 5–10 minutes.
- Catalyst Load : A 1:1 molar ratio of DBU to substrate maximizes efficiency while minimizing side reactions.
A representative synthesis of 1 achieved 91% isolated yield using 2-fluoroethanol and DBU in dichloromethane. Radiochemical syntheses employing [18F]-labeled alcohols, such as 1-[18F]fluoro-2-propanol, report radiochemical purities >98% with modest yields (2.4% ± 0.6%) due to isotopic dilution.
Hydrolysis of Methyl-(4-Nitrophenoxy) Phosphonate Esters
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates for transesterification. A study using bis-(4-nitrophenyl) methylphosphonate and 2-fluoroethanol achieved 85% conversion within 3 minutes under microwave conditions (150 W, 100°C). This method reduces side product formation compared to conventional heating.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant methods:
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Transesterification | DBU, CH2Cl2, 25°C | 91 | >95 | Scalable, high efficiency |
| Acid Hydrolysis | 6 M HClO4, 95°C | 80–85 | 90 | Direct acid preparation |
| Microwave Synthesis | 150 W, 100°C, 3 min | 85 | 98 | Rapid, minimal decomposition |
Challenges and Mitigation Strategies
Byproduct Formation
Radiolabeling Limitations
Low radiochemical yields in [18F] syntheses stem from isotopic dilution and side reactions. Pre-purification of [18F]-alcohols and microfluidic reaction setups improve yields.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
Mechanism of Action
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
Phosphinic acids with aromatic substituents exhibit distinct dissociation behavior. For example:
- Methyl(4-nitrophenyl)phosphinic acid likely has a lower pKa compared to non-nitrated analogs (e.g., methyl(4-methylphenyl)phosphinic acid) due to the electron-withdrawing nitro group enhancing proton release .
- Ethyl-[(4-nitrophenyl)methoxy]phosphinic acid (C$9$H${12}$NO$_5$P) demonstrates similar electronic effects, with the nitro group stabilizing the deprotonated form .
- Phenylphosphinic acid derivatives (e.g., diphenylphosphinic acid) show reduced acidity compared to nitro-substituted analogs, as phenyl groups are less electron-withdrawing .
Table 1: Acidity and Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
